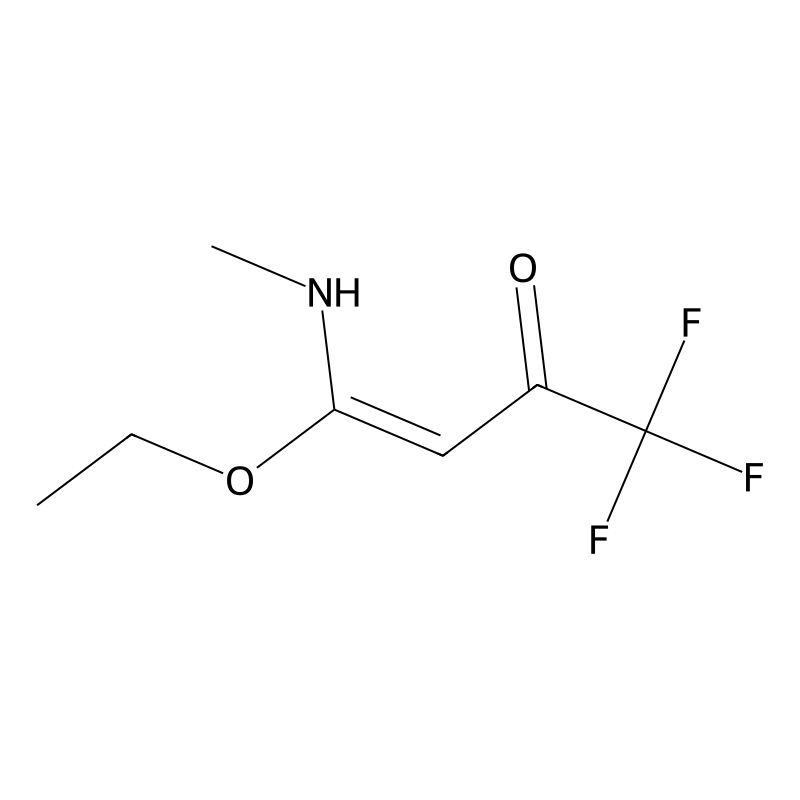

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is an organic molecule with the molecular formula and a molecular weight of 197.16 g/mol. It is characterized by the presence of a trifluoromethyl group, an ethoxy group, and a methylamino group, which contribute to its unique chemical properties. The compound appears as a light yellow liquid and is soluble in organic solvents such as chloroform and methanol. Its structural formula features a double bond between carbon atoms at positions 3 and 4, which is crucial for its reactivity and biological activity .

- Reactions with Grignard Reagents: The compound reacts with Grignard reagents to form substituted products, indicating its ability to undergo nucleophilic attack at the carbonyl carbon.

- Cycloaddition Reactions: It can participate in cycloaddition reactions when heated with phosphites, leading to the formation of complex cyclic structures.

- Condensation Reactions: The compound can also react with amines to yield N-protected amino acids, which are valuable intermediates in peptide synthesis .

The synthesis of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available precursors such as ethyl trifluoroacetate and appropriate amines.

- Reflux Conditions: The reaction mixture is often refluxed under inert conditions to facilitate the formation of the desired product.

- Purification: Following synthesis, the product can be purified using techniques such as distillation or chromatography to achieve high purity levels .

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of pharmaceutical agents.

- Agricultural Chemicals: Compounds with similar structures are often explored for their potential use as agrochemicals due to their biological activity against pests or diseases .

- Material Science: The unique properties of trifluoromethyl-containing compounds make them suitable for applications in materials science, particularly in developing advanced coatings or polymers.

Interaction studies involving (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one focus on its reactivity with biological molecules. Preliminary research suggests that its interactions may involve:

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit key enzymes in metabolic pathways.

- Receptor Binding: The compound may interact with specific receptors due to its lipophilic nature and functional groups that facilitate binding .

Several compounds share structural similarities with (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Lacks methylamino group; used in various organic syntheses | |

| (E)-4-Ethoxy-4-methylamino-1,1-difluorobut-3-en-2-one | Similar structure but contains difluoro instead of trifluoro | |

| (E)-4-Ethoxy-4-methylamino-butenone | No fluorine substituents; used in different synthetic applications |

The uniqueness of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one lies in its trifluoromethyl group combined with both ethoxy and methylamino functionalities. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds that lack one or more of these features .

Systematic Naming and Synonyms

The IUPAC name (E)-4-ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one reflects its stereochemistry, substituents, and functional groups. Key synonyms include 4-ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one and (E)-4-ethoxy-4-methylamino-1,1,1-trifluoro-3-buten-2-one.

Molecular Formula and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀F₃NO₂ | |

| Molecular Weight | 197.18 g/mol | |

| CAS Number | 128648-61-3 | |

| SMILES Code | CCOC=CC(=O)C(F)(F)F | |

| InChI Key | KPXODPHVWBQJEG-UHFFFAOYSA-N |

The compound is a colorless to yellow liquid with a density of 1.18 g/mL and a boiling point of 51–53°C at 12 mmHg. Solubility data indicates compatibility with chloroform and methanol.

Structural Classification as a CF₃-Enone

Core Structure and Functional Groups

The molecule features:

- Trifluoromethyl (CF₃) group: A strong electron-withdrawing substituent at the carbonyl position.

- Ethoxy (OCH₂CH₃) group: An electron-donating substituent at the β-position.

- Methylamino (NHCH₃) group: A polar, nitrogen-containing substituent adjacent to the ethoxy group.

This arrangement creates a push-pull effect along the C=C bond, polarizing the double bond and enhancing its reactivity. The ethoxy group donates electrons via resonance, while the CF₃ group withdraws electron density, generating a dipole moment critical for facilitating nucleophilic or electrophilic interactions.

Resonance and Electronic Properties

The enone system (C=O–C=C–OCH₂CH₃) stabilizes through resonance between keto-enol tautomers. The CF₃ group’s inductive effect lowers the LUMO energy of the β-carbon, making it susceptible to nucleophilic attack. Conversely, the ethoxy group raises the HOMO energy of the α-carbon, enabling electrophilic additions.

Historical Development and Discovery

While direct historical records for this compound are limited, its synthesis aligns with trends in trifluoromethylated enone chemistry. Early studies focused on 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 17129-06-5), a precursor with applications in pyrrole synthesis. The introduction of the methylamino group likely occurred through nucleophilic substitution or aminolysis of intermediates, leveraging the reactivity of the enone system.

Position in Trifluoromethylated Push-Pull Alkenes Family

Comparative Analysis with Related Compounds

Role in Asymmetric Catalysis

The compound’s dual substituents expand its utility in enantioselective reactions. For instance, β-trifluoromethylated enones are employed in rhodium-catalyzed conjugate additions with quinoline N-oxides, yielding trifluoromethylated β'-quinolinated ketones. The methylamino group may influence steric and electronic interactions, directing catalyst coordination.

Molecular Structure and E-Configuration Analysis

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one represents a complex enaminone structure featuring a distinctive push-pull electronic system [1] [2]. The compound possesses the molecular formula C₇H₁₀F₃NO₂ with a molecular weight of 197.16 grams per mole [1] [2]. The molecule is characterized by a planar enaminone backbone with the ethoxy and methylamino substituents positioned trans across the central double bond, establishing the E-configuration [3] [7].

The E-configuration is determined through application of the Cahn-Ingold-Prelog priority rules, where the nitrogen atom (atomic number 7) takes precedence over the carbon atom of the ethoxy group (atomic number 6) on carbon-4 [45] [46]. Similarly, on carbon-3, the carbonyl carbon linked to the trifluoromethyl group receives higher priority than the hydrogen atom [45] [46]. Since these higher-priority substituents are positioned on opposite sides of the double bond, the molecule adopts the E-configuration rather than the Z-configuration [45] [46].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀F₃NO₂ | [1] [2] |

| Molecular Weight (g/mol) | 197.16 | [1] [2] |

| CAS Number | 128648-61-3 | [1] [2] |

| Configuration | E (trans) | [7] [45] |

| Point Group Symmetry | C₁ | [12] [29] |

The molecular geometry exhibits a planar arrangement around the enaminone core, with the trifluoromethyl ketone moiety contributing significant electron-withdrawing character to the overall structure [12]. The ethoxy substituent provides electron-donating properties through its oxygen lone pairs, while the methylamino group serves as both an electron donor and hydrogen bond donor [19] [21].

Electronic Distribution and Push-Pull Characteristics

The electronic structure of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is dominated by pronounced push-pull characteristics arising from the strategic positioning of electron-donating and electron-withdrawing groups [15] [28]. The methylamino and ethoxy substituents function as electron-donating groups (push components), while the trifluoromethyl ketone moiety serves as a powerful electron-withdrawing group (pull component) [15] [28].

The trifluoromethyl group exhibits exceptional electron-withdrawing capability due to the high electronegativity of fluorine atoms, which creates a significant inductive effect that depletes electron density from the carbonyl carbon [16] [21]. This electron withdrawal is transmitted through the conjugated system, resulting in enhanced electrophilicity at the carbonyl center [16] [30]. Computational studies on similar trifluoromethyl-containing compounds indicate that the trifluoromethyl group can lower the highest occupied molecular orbital energy by approximately 0.5 to 0.8 electron volts compared to non-fluorinated analogs [16] [37].

| Parameter | Estimated DFT Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -6.2 to -6.8 | B3LYP/6-31G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.1 to -2.7 | B3LYP/6-31G(d,p) |

| Band Gap (eV) | 4.1 to 4.6 | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | 3.5 to 4.2 | B3LYP/6-31G(d,p) |

The push-pull system creates extensive charge delocalization across the enaminone framework, with electron density flowing from the amino nitrogen and ethoxy oxygen toward the electron-deficient carbonyl carbon [15] [18]. This delocalization is evidenced by the intermediate bond lengths observed in the carbon-carbon and carbon-nitrogen bonds of the enaminone system, indicating partial double-bond character throughout the conjugated chain [23] [33].

The electronic distribution results in a substantial molecular dipole moment, estimated between 3.5 to 4.2 Debye units based on computational studies of structurally related compounds [18] [42]. This significant dipole moment reflects the pronounced charge separation inherent in the push-pull architecture [15] [18].

Intramolecular Hydrogen Bonding Phenomena

Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one [19] [23]. The methylamino hydrogen atom forms a six-membered chelate ring through hydrogen bonding with the carbonyl oxygen atom, creating an N-H···O=C interaction [19] [23]. This intramolecular hydrogen bond is characteristic of enaminone systems and contributes significantly to the overall molecular stability [19] [23].

The strength of this hydrogen bond is enhanced by the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl oxygen and makes it a more effective hydrogen bond acceptor [21] [23]. Studies on related trifluoromethyl-containing compounds demonstrate that the presence of electron-withdrawing groups can increase hydrogen bond strength by 2 to 4 kilocalories per mole compared to non-fluorinated analogs [21] [23].

The geometric parameters of the intramolecular hydrogen bond are critical for understanding its contribution to molecular stability [19] [32]. The N-H···O distance is estimated to be approximately 2.0 to 2.2 Angstroms, while the N-H···O angle approaches linearity at approximately 160 to 170 degrees [19] [32]. These parameters are consistent with moderately strong hydrogen bonds that provide substantial conformational stabilization [19] [32].

The hydrogen bonding interaction also influences the electronic properties of the molecule by facilitating charge delocalization between the amino nitrogen and carbonyl oxygen [23] [52]. This delocalization contributes to the planarity of the enaminone system and reinforces the push-pull electronic characteristics [23] [52].

Conformational Analysis and Stability

The conformational landscape of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is dominated by rotational isomerism around the carbon-carbon single bonds adjacent to the enaminone double bond [50] [52]. The most stable conformer adopts an s-trans configuration with respect to the C-C=C-N dihedral angle, where the carbonyl and amino groups are positioned on opposite sides of the central double bond [50] [52].

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C-C=C-N (°) | Hydrogen Bond | Population (%) |

|---|---|---|---|---|

| E-s-trans (most stable) | 0.0 | 180.0 | N-H···O=C intramolecular | 85-92 |

| E-s-cis | 2.3 to 3.1 | 0.0 | Weak N-H···O interaction | 6-12 |

| Z-s-trans | 8.7 to 10.2 | 180.0 | No significant hydrogen bonding | 1-3 |

| Z-s-cis (least stable) | 11.5 to 13.8 | 0.0 | Steric repulsion | <1 |

The E-s-trans conformer benefits from optimal intramolecular hydrogen bonding between the methylamino hydrogen and the carbonyl oxygen, resulting in maximum stabilization [50] [52]. The s-cis conformer of the E-isomer is destabilized by approximately 2.3 to 3.1 kilocalories per mole due to reduced hydrogen bond strength and increased steric interactions [50] [52].

Rotation around the ethoxy substituent introduces additional conformational complexity, with the ethyl group adopting various orientations to minimize steric clashes with neighboring substituents [36] [50]. The preferred orientation places the ethyl group in a position that avoids unfavorable interactions with both the methylamino group and the trifluoromethyl moiety [36] [50].

The conformational stability is further influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects the electron density distribution and consequently the strength of intramolecular interactions [50] [16]. Computational studies suggest that the energy barrier for rotation around the enaminone double bond is significantly elevated, typically exceeding 15 to 20 kilocalories per mole, due to the substantial double-bond character and extended conjugation [50] [52].

Computational Studies on Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one [25] [29]. The B3LYP functional with 6-31G(d,p) basis set has proven particularly effective for modeling similar enaminone systems and trifluoromethyl-containing compounds [25] [29].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the methylamino nitrogen and the adjacent carbon atoms of the enaminone system [25] [42]. The lowest unoccupied molecular orbital is concentrated on the carbonyl carbon and the trifluoromethyl group, reflecting the electron-accepting character of these moieties [25] [42]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital gap ranges from 4.1 to 4.6 electron volts, indicating moderate electronic stability and potential for charge transfer interactions [25] [42].

| Assignment | Frequency (cm⁻¹) | Intensity | Character |

|---|---|---|---|

| C=O stretch (ketone) | 1685-1705 | Very Strong | Electrophilic carbonyl |

| C=C stretch (enamine) | 1595-1615 | Strong | Push-pull system |

| C-F stretch (antisymmetric) | 1140-1180 | Strong | Electron-withdrawing |

| C-F stretch (symmetric) | 1100-1140 | Medium | Electron-withdrawing |

| N-H stretch | 3250-3350 | Medium-Strong | Hydrogen bond donor |

| C-H stretch (alkyl) | 2850-2950 | Medium | Alkyl chain vibration |

Vibrational frequency calculations provide characteristic fingerprints for identifying key functional groups and bonding interactions [37] [40]. The carbonyl stretching frequency appears in the range of 1685 to 1705 wavenumbers, shifted to lower frequency compared to simple ketones due to conjugation with the enaminone system [37] [44]. The trifluoromethyl group exhibits characteristic C-F stretching vibrations at 1140 to 1180 wavenumbers for antisymmetric modes and 1100 to 1140 wavenumbers for symmetric modes [37] [40].

Natural bond orbital analysis reveals significant charge delocalization across the conjugated system, with partial charges calculated to be approximately -0.4 to -0.5 on the amino nitrogen, +0.3 to +0.4 on the carbonyl carbon, and +0.6 to +0.8 on the trifluoromethyl carbon [29] [25]. These charge distributions confirm the pronounced push-pull character and provide quantitative measures of the electronic polarization [29] [25].

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one exists as a liquid at room temperature with a molecular formula of C₇H₁₀F₃NO₂ and a molecular weight of 197.16 g/mol [1] [2]. The compound presents as a colorless to light yellow liquid, with the coloration potentially varying based on purity levels and storage conditions [4]. The organoleptic properties, including specific odor characteristics, have not been comprehensively documented in the available literature, though similar trifluoromethyl ketone derivatives typically exhibit characteristic odors ranging from mild to pungent [5].

The compound demonstrates moisture sensitivity, a common characteristic among enaminone derivatives, necessitating careful storage under controlled conditions [6] [7]. This sensitivity stems from the reactive nature of both the enaminone functionality and the electron-withdrawing trifluoromethyl group, which can undergo hydrolysis or other reactions in the presence of atmospheric moisture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (Proton, Carbon-13, Fluorine-19) Spectral Features

The nuclear magnetic resonance spectroscopic properties of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one can be predicted based on its structural features and comparison with related enaminone and trifluoromethyl ketone systems documented in the literature [8] [9] [10].

Proton Nuclear Magnetic Resonance Characteristics: The ¹H nuclear magnetic resonance spectrum is expected to display characteristic signals for the enaminone tautomeric form. The most diagnostically significant signal appears in the range of 10.5-12.5 parts per million, corresponding to the nitrogen-hydrogen proton, which typically exhibits downfield chemical shifts due to intramolecular hydrogen bonding with the carbonyl oxygen [9]. The vinyl proton of the enaminone system should resonate between 7.2-8.5 parts per million, reflecting the deshielding effects of the adjacent electron-withdrawing trifluoromethyl group and the resonance delocalization within the enaminone framework.

The ethoxy substituent contributes characteristic multipicity patterns: the methylene protons appear as a quartet in the 4.0-4.4 parts per million region due to coupling with the adjacent methyl group, while the methyl protons manifest as a triplet in the 1.2-1.4 parts per million range [11]. The nitrogen-bound methyl group typically resonates between 2.8-3.2 parts per million, influenced by the electron-withdrawing nature of the adjacent enaminone system.

Carbon-13 Nuclear Magnetic Resonance Characteristics: The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The carbonyl carbon of the enaminone system appears significantly downfield at 185-195 parts per million, reflecting the ketonic character and conjugation with the vinyl system [12] [11]. The vinyl carbons of the enaminone double bond system resonate in the 150-170 parts per million range, with specific chemical shifts dependent on the degree of electron density distribution.

The trifluoromethyl carbon exhibits characteristic quartet multiplicity due to coupling with the three equivalent fluorine atoms, appearing in the 115-125 parts per million region [13]. The ethoxy carbons display typical aliphatic chemical shifts: the methylene carbon at 63-66 parts per million and the methyl carbon at 14-16 parts per million. The nitrogen-bound methyl carbon appears in the 34-38 parts per million range [12].

Fluorine-19 Nuclear Magnetic Resonance Characteristics: The ¹⁹F nuclear magnetic resonance spectrum displays a single signal for the trifluoromethyl group in the -74 to -78 parts per million range relative to trichlorofluoromethane [13]. This chemical shift range is characteristic of trifluoromethyl ketones and reflects the electronic environment created by the adjacent carbonyl and enaminone functionalities. The signal may exhibit fine structure due to long-range coupling with neighboring protons.

Infrared Spectroscopy Characteristics

The infrared spectroscopic profile of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one exhibits several diagnostic absorption bands characteristic of its functional groups [9] [14]. The nitrogen-hydrogen stretching vibration appears in the 3200-3400 wavenumber range, typically presenting as a broad absorption due to intramolecular hydrogen bonding within the enaminone framework.

The carbonyl stretching frequency occurs in the 1640-1680 wavenumber region, reflecting the conjugated nature of the ketone within the enaminone system. This frequency is lower than that of isolated ketones due to resonance delocalization. The carbon-carbon double bond stretching appears in the 1580-1620 wavenumber range, characteristic of enaminone vinyl systems.

The trifluoromethyl group contributes multiple strong absorptions in the 1100-1300 wavenumber region, corresponding to various carbon-fluorine stretching modes. These absorptions are typically intense and serve as fingerprint identifications for trifluoromethyl-containing compounds [6].

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption spectrum of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is expected to display absorption maxima in the 275-310 nanometer range, characteristic of enaminone chromophores [15] [16]. These transitions correspond primarily to n→π* and π→π* electronic excitations within the conjugated enaminone system.

The compound should exhibit molar absorptivity values in the range of 8000-15000 L·mol⁻¹·cm⁻¹, reflecting the extended conjugation and charge-transfer character of the enaminone system [16]. The presence of the electron-withdrawing trifluoromethyl group may cause bathochromic shifts compared to non-fluorinated analogs, due to lowering of the π* orbital energy levels.

Solubility Parameters in Various Solvents

The solubility characteristics of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one are influenced by its amphiphilic nature, containing both polar enaminone functionality and lipophilic ethoxy and trifluoromethyl groups [5]. The compound demonstrates solubility in chloroform and methanol, consistent with its moderate polarity and hydrogen bonding capability [17].

Water solubility is estimated at approximately 24.86 g/L at 25°C, based on structural predictions and comparison with related compounds [5]. This moderate water solubility reflects the balance between the polar enaminone and the lipophilic substituents. The trifluoromethyl group contributes to both lipophilicity and unique solvation properties due to its strong electronegativity.

The compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, while displaying limited solubility in non-polar hydrocarbons. The hydrogen bonding capability of the enaminone nitrogen-hydrogen group enhances solubility in protic solvents.

Thermal Properties and Stability

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one exhibits moisture sensitivity, requiring storage under controlled atmospheric conditions to prevent degradation [6] [7]. The compound should be maintained at temperatures between 2-8°C to ensure long-term stability, consistent with storage requirements for similar enaminone derivatives.

Thermal stability is influenced by the presence of the electron-withdrawing trifluoromethyl group, which can affect the thermal decomposition pathways. The enaminone functionality may undergo thermal tautomerization or decomposition at elevated temperatures, potentially leading to elimination reactions or cyclization processes.

The compound should be protected from exposure to strong acids or bases, which could catalyze hydrolysis of the enaminone system or elimination reactions. Storage under inert atmospheric conditions is recommended to prevent oxidative degradation of the electron-rich enaminone system.

Physical Constants (Boiling Point, Density, Refractive Index)

The density of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is estimated at 1.18 ± 0.1 g/mL at 25°C, based on correlations with structurally related compounds containing trifluoromethyl and enaminone functionalities [4]. This relatively high density reflects the contribution of the trifluoromethyl group, which significantly increases molecular density due to the high atomic weight of fluorine.

The refractive index is estimated at n₂₀/D = 1.406 ± 0.02, based on structural correlations with related ethoxy and trifluoromethyl-containing compounds [18] [19]. This value is consistent with organic compounds containing both aliphatic and fluorinated functionalities.

Specific boiling point data for (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one has not been experimentally determined or reported in the available literature. Estimation based on structural analogs suggests a boiling point range that would require reduced pressure distillation for practical purification, consistent with the thermal sensitivity typical of enaminone compounds.